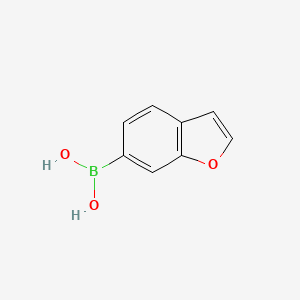

Benzofuran-6-ylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzofuran-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCSNLAKMCMGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851525-10-5 | |

| Record name | (1-benzofuran-6-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Benzofuran-6-ylboronic acid

An In-Depth Technical Guide to Benzofuran-6-ylboronic Acid: Properties, Reactivity, and Applications

Introduction: The Versatility of a Heterocyclic Building Block

This compound is a specialized heterocyclic organic compound that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] As a derivative of benzofuran, a structural motif present in numerous biologically active natural products and synthetic drugs, this boronic acid serves as a crucial intermediate in the synthesis of more complex molecular architectures.[2][3] Its primary utility lies in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with high efficiency and selectivity.[4][5]

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, its reactivity profile, detailed experimental protocols for its application, and critical safety and handling information for researchers and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of a reagent are paramount for its effective use in synthesis, dictating storage conditions, solvent choice, and reaction setup. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 851525-10-5 | [1][6][7][8][9] |

| Molecular Formula | C₈H₇BO₃ | [1][9] |

| Molecular Weight | 161.95 g/mol | [1][9] |

| Appearance | Solid | |

| Purity | Typically ≥95% - 98% | [1][9] |

| Solubility | No specific data available in search results. Generally, arylboronic acids exhibit limited solubility in water but are soluble in many organic solvents like ethanol, acetone, and dioxane.[10] | N/A |

| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere. Recommended temperatures range from 2-8°C to as low as -20°C for long-term stability.[8][11][12][13] | N/A |

Synthesis and Chemical Reactivity

Synthetic Approaches

While specific, detailed synthetic preparations for this compound are not exhaustively covered in the provided literature, the synthesis of arylboronic acids is a well-established field. A common and powerful method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[14] For this compound, this would typically start from 6-bromobenzofuran. The low-temperature reaction is crucial to prevent over-alkylation and the formation of borinic acid byproducts.[14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount chemical application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds, forming biaryl structures that are ubiquitous in pharmaceuticals and functional materials.[5][15]

The reaction's success stems from its mild conditions, tolerance of a vast array of functional groups, and the generally low toxicity and high stability of the boronic acid reagents.[14] The catalytic cycle, driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize a 6-arylbenzofuran derivative.

Materials:

-

This compound (1.1 equivalents)

-

Aryl bromide of choice (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.2 equivalents)

-

Solvent system (e.g., 1,4-Dioxane and Water, 6:1 v/v)[4]

-

Reaction flask (e.g., Schlenk tube or round-bottom flask)

-

Inert gas supply (Nitrogen or Argon)

-

Stir plate and magnetic stir bar

-

Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, Na₂SO₄, rotary evaporator, silica gel for column chromatography)

Step-by-Step Methodology:

-

Reaction Setup and Inerting:

-

To a clean, dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (2.2 eq.).[4]

-

Causality: The use of a slight excess of the boronic acid helps to drive the reaction to completion. The base is crucial for activating the boronic acid into a more nucleophilic boronate species, which facilitates the transmetalation step.[14] The palladium catalyst is the heart of the transformation.

-

Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Causality: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalytic turnover and preventing degradation of phosphine ligands.

-

-

Solvent Addition and Reaction:

-

Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane/water).[4]

-

Causality: The solvent choice is critical for solubilizing both the organic and inorganic reagents. The presence of water is often beneficial, accelerating the transmetalation step. Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.

-

Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-90 °C) for the specified time (typically 12-16 hours).[4][5]

-

Causality: Heating provides the necessary activation energy for the reaction steps, particularly the initial oxidative addition.

-

-

Monitoring and Workup:

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed.

-

Once complete, cool the reaction mixture to room temperature. Add brine or water to the mixture.[5]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).[5]

-

Causality: The aqueous workup removes the inorganic base and boron byproducts.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[5]

-

-

Purification:

-

Purify the crude residue via column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane) to isolate the pure 6-arylbenzofuran product.[4]

-

Causality: Chromatography is essential for removing residual catalyst, unreacted starting materials, and any side products to yield the final compound in high purity.

-

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on standard safety data sheets for boronic acids and related benzofuran compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[11][16][17]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][16] Avoid contact with skin, eyes, and clothing.[11][17] Wash hands thoroughly after handling.[11][16]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]

-

In all cases of significant exposure, seek immediate medical attention.[18]

-

-

Storage: Store in a tightly sealed container under an inert atmosphere.[8][11] Keep in a cool, dry, and well-ventilated place away from strong oxidizing agents and sources of ignition.[11][19] Recommended storage is often refrigerated (2-8°C) or frozen (-20°C).[8][12][13]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[11][18]

Conclusion

This compound stands out as a high-value synthetic intermediate. Its stable, solid nature combined with its high reactivity in Suzuki-Miyaura coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for its safe and effective application in the synthesis of novel and impactful molecules.

References

- 1. boronpharm.com [boronpharm.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scienceopen.com [scienceopen.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. mdpi.com [mdpi.com]

- 6. This compound,(CAS# 851525-10-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. 851525-10-5 | this compound - AiFChem [aifchem.com]

- 8. 851525-10-5|this compound|BLD Pharm [bldpharm.com]

- 9. chembk.com [chembk.com]

- 10. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. 1432610-21-3|Benzofuran-7-ylboronic acid|BLD Pharm [bldpharm.com]

- 13. Benzofuran-3-ylboronic acid | 317830-83-4 [sigmaaldrich.com]

- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 15. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. lobachemie.com [lobachemie.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

Introduction: Unveiling a Key Pharmaceutical Building Block

An In-Depth Technical Guide to 1-Benzofuran-6-carboxylic Acid (CAS: 77095-51-3): Properties, Applications, and Sourcing for Drug Development

1-Benzofuran-6-carboxylic acid, identified by the CAS number 77095-51-3, is a heterocyclic organic compound that has emerged as a crucial structural motif and starting material in modern medicinal chemistry. While seemingly a simple molecule, its intrinsic chemical architecture is pivotal in the synthesis of complex therapeutic agents. Its primary significance lies in its role as a key intermediate in the production of Lifitegrast, an important ophthalmic drug, and its utility in the development of novel antiviral compounds.[1][][3][4][5] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its physicochemical properties, core applications, handling protocols, and procurement landscape.

Caption: Chemical structure and key identifiers of 1-Benzofuran-6-carboxylic acid.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and formulation. The characteristics of 1-benzofuran-6-carboxylic acid dictate its handling, reactivity, and behavior in various experimental settings.

Quantitative Data Summary

The key physicochemical properties are summarized below for easy reference. These values, primarily derived from predictive models and supplier data sheets, provide a critical baseline for experimental design.

| Property | Value | Source(s) |

| CAS Number | 77095-51-3 | [1][][3][6][7][8] |

| Molecular Formula | C9H6O3 | [][6][8] |

| Molecular Weight | 162.14 g/mol | [][9][8] |

| IUPAC Name | 1-benzofuran-6-carboxylic acid | [][6][8] |

| Appearance | Dark Yellow to Very Dark Yellow or White Solid/Powder | [1][][5][6][10][11] |

| Melting Point | >182°C (decomposes) | [1][][3] |

| Boiling Point (Predicted) | 325.6 ± 15.0 °C at 760 mmHg | [1][][12] |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [1][] |

| pKa (Predicted) | 4.02 ± 0.30 | [1][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][][3] |

Field-Proven Insights for the Researcher

-

Causality Behind Experimental Choices: The predicted pKa of approximately 4.02 is a critical parameter. It indicates that at physiological pH (~7.4), the molecule will exist almost entirely in its deprotonated, anionic carboxylate form. This is essential when designing biological assays, as the charge state affects membrane permeability and interaction with biological targets. For synthetic chemists, this acidic nature means that base-sensitive functional groups in other reactants may require protection, and the choice of reaction conditions must account for potential acid-base side reactions.

-

Solubility and Reaction Conditions: The limited solubility profile necessitates careful solvent selection.[1][][3] While slightly soluble in DMSO and methanol, scaling up reactions may require exploring solvent mixtures or alternative polar aprotic solvents to achieve sufficient concentration for efficient reactivity. Its high melting point suggests strong intermolecular forces in the solid state, reinforcing its low solubility in nonpolar solvents.[1][][3]

-

Stability and Storage: The recommended storage condition is at room temperature in a dry, sealed environment.[1][3][13] This implies good thermal stability at ambient temperatures, but the "sealed in dry" recommendation is crucial to prevent hydration or reaction with atmospheric moisture, which could compromise sample purity over time.

Section 2: Core Applications in Drug Discovery and Development

The utility of 1-benzofuran-6-carboxylic acid is not theoretical; it is a validated and critical component in the synthesis of clinically relevant molecules.

The Lifitegrast Synthesis Pathway

The most prominent application of this compound is as a key building block for Lifitegrast , a lymphocyte function-associated antigen-1 (LFA-1) antagonist. Lifitegrast is prescribed as an ophthalmic solution for the treatment of dry eye disease.[1][][3][9] It functions by blocking the interaction between LFA-1 on T-cells and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting T-cell-mediated inflammation.[11] The benzofuran core provided by CAS 77095-51-3 is integral to the final structure of Lifitegrast, making it an indispensable starting material.[4][5]

Caption: Logical workflow from intermediate to final drug application.

Role in HIV Research

Beyond ophthalmology, 1-benzofuran-6-carboxylic acid has been utilized as a reagent in the preparation of piperidinylpyrimidine derivatives.[1][][3][9] These derivatives have been investigated as inhibitors of HIV-1 Long Terminal Repeat (LTR) activation.[1][][3][9] The HIV-1 LTR is a critical region of the viral genome that controls the transcription of viral genes. Inhibiting its activation presents a potential therapeutic strategy for suppressing viral replication. This application showcases the versatility of the benzofuran scaffold in generating molecular diversity for screening against various disease targets.

Section 3: Safety, Handling, and Quality Control

As a laboratory chemical, adherence to strict safety protocols and quality assessment is non-negotiable for ensuring both personnel safety and experimental reproducibility.

Safety and Handling Protocol

The compound is classified with a "Warning" signal word and is associated with specific hazards.[3][6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][6]

Self-Validating Laboratory Handling Protocol:

-

Preparation: Before handling, confirm the location of the nearest safety shower and eyewash station. Ensure a chemical fume hood is operational.

-

Personal Protective Equipment (PPE): Don a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.

-

Dispensing (Trustworthy System):

-

Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust (addresses H335 and P261).

-

Use a spatula to transfer the material to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate airborne dust.

-

Promptly and securely reseal the main container to protect the remaining material from atmospheric moisture.

-

-

Contact Mitigation:

-

In case of skin contact, immediately wash the affected area with copious amounts of water (addresses H315).

-

In case of eye contact, use the eyewash station for at least 15 minutes, holding the eyelids open, and seek immediate medical attention (addresses H319 and P305).

-

-

Disposal: Dispose of contaminated materials and waste according to institutional and local regulations for chemical waste.

Quality Control Workflow

The integrity of any synthesis depends on the quality of the starting materials. Commercially available 1-benzofuran-6-carboxylic acid is typically offered at 95% to 98% purity.[6][14][15] For demanding applications, especially in late-stage drug development or GMP synthesis, independent verification is crucial.

Caption: A standard workflow for incoming material quality control.

Section 4: Sourcing and Supplier Overview

Sourcing of critical starting materials is a pivotal step in the drug development pipeline. The selection of a supplier should be based not only on cost but also on the availability of comprehensive documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS), which are essential for regulatory compliance and experimental reproducibility.

| Supplier | Purity Offered | Notes |

| Sigma-Aldrich | 95% | Available through Aldrich Partner (Synthonix Corporation). |

| AChemBlock | 95% | Provides material in various quantities (e.g., 25g, 100g).[6] |

| BOC Sciences | ≥95% | Lists the compound as a Lifitegrast impurity/intermediate.[] |

| Apollo Scientific | 98% | UK-based supplier with international shipping.[14] |

| SynQuest Laboratories | 98% | US-based supplier specializing in research chemicals.[15] |

| ChemicalBook | Varies | A platform listing multiple suppliers from various regions.[1][3] |

| Pharmaffiliates | N/A | Supplier of pharmaceutical standards and intermediates.[9] |

Conclusion

1-Benzofuran-6-carboxylic acid (CAS 77095-51-3) stands as a testament to the importance of well-characterized building blocks in pharmaceutical research. Its defined physicochemical properties, established role in the synthesis of the FDA-approved drug Lifitegrast, and its demonstrated utility in exploring new therapeutic avenues in virology underscore its value to the scientific community. For researchers and developers, a comprehensive understanding of its properties, handling requirements, and supply chain is paramount to leveraging its full potential in the ongoing quest for novel and effective medicines.

References

- 1. 77095-51-3 | CAS DataBase [m.chemicalbook.com]

- 3. benzofuran-6-carboxylic acid | 77095-51-3 [chemicalbook.com]

- 4. watson-int.com [watson-int.com]

- 5. caming.com [caming.com]

- 6. 3,7-Bis(dimethylamino)-5,5-dimethyl-3'-oxo-3'H,5H-spiro[dibenzo[b,e]siline-10,1'-isobenzofuran]-6'-carboxylic acid 95% | CAS: 1426090-03-0 | AChemBlock [achemblock.com]

- 7. aaronchem.com [aaronchem.com]

- 8. 1-Benzofuran-6-carboxylic acid | C9H6O3 | CID 17867234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Benzofuran-6-carboxylic acid, CasNo.77095-51-3 Shanghai Hope Chem Co., Ltd China (Mainland) [hope-chem.lookchem.com]

- 11. China 6-Benzofurancarboxylic Acid 77095-51-3,Buy 6-Benzofurancarboxylic Acid 77095-51-3 Online -china-sinoway.com [china-sinoway.com]

- 12. 1-Benzofuran-6-carboxylic acid | 77095-51-3 | CDA09551 [biosynth.com]

- 13. 77095-51-3|Benzofuran-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 14. 77095-51-3 Cas No. | Benzofuran-6-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 15. CAS 77095-51-3 | 2H21-1-1G | MDL MFCD01006751 | Benzofuran-6-carboxylic acid | SynQuest Laboratories [synquestlabs.com]

The Multifaceted Biological Activities of Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a core structural motif in a vast number of both naturally occurring and synthetic molecules.[1][2][3] This "privileged scaffold" has garnered significant attention from the medicinal chemistry community due to the remarkable diversity of biological activities exhibited by its derivatives.[4][5] These compounds have been shown to possess a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making them a fertile ground for the discovery and development of novel therapeutic agents.[6][7]

The versatility of the benzofuran core lies in its amenability to chemical modification. The introduction of various substituents at different positions on the benzofuran ring system allows for the fine-tuning of its physicochemical properties and biological targets, leading to compounds with enhanced potency and selectivity.[1] This guide provides an in-depth technical overview of the key biological activities of benzofuran derivatives, intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key structure-activity relationships (SAR), provide detailed experimental protocols for activity assessment, and visualize complex biological pathways to facilitate a deeper understanding of this promising class of compounds.

Anticancer Activity: Targeting the Hallmarks of Cancer

Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activity against a wide range of human cancer cell lines.[8][9] Their mechanisms of action are often multi-faceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[1][4]

Mechanisms of Anticancer Action

The anticancer effects of benzofuran derivatives are attributed to several key mechanisms, including:

-

Induction of Apoptosis: Many benzofuran derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of caspase cascades, key executioners of apoptosis.[6] For instance, some derivatives have been observed to increase the activity of caspase-3/7, a crucial marker of apoptosis.[6]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing cancer cell division and proliferation.[9]

-

Inhibition of Key Signaling Pathways: Benzofuran derivatives can interfere with critical signaling pathways that are often dysregulated in cancer. One such pathway is the hypoxia-inducible factor (HIF-1) pathway, which plays a role in tumor progression and resistance to therapy.[1]

-

DNA Intercalation: Some benzofuran derivatives have been found to interact with DNA, potentially by intercalating between the base pairs, which can inhibit DNA replication and transcription in cancer cells.[6]

The specific anticancer mechanism is highly dependent on the substitution pattern on the benzofuran ring.[1] For example, halogenated derivatives and hybrid molecules incorporating other pharmacologically active moieties like chalcones, triazoles, and piperazines have shown particularly potent cytotoxic effects.[1]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Halogenated derivative (Compound 1) | K562 (Leukemia) | 5 |

| Halogenated derivative (Compound 1) | HL60 (Leukemia) | 0.1 |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 |

| Benzofuran hybrid (12) | SiHa (Cervical) | 1.10 |

| Benzofuran hybrid (12) | HeLa (Cervical) | 1.06 |

Data compiled from multiple sources.[1][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

Visualization of Anticancer Mechanisms

Caption: Mechanisms of anticancer activity of benzofuran derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[5] Benzofuran derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi, making them promising candidates for new anti-infective drugs.[2][11]

Mechanisms of Antimicrobial Action

The antimicrobial activity of benzofuran derivatives is influenced by the nature and position of substituents on the benzofuran ring.[2] Halogen atoms, particularly bromine, and hydroxyl groups have been shown to enhance antibacterial and antifungal activity.[2] The precise mechanisms are still under investigation, but potential modes of action include:

-

Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Essential Enzymes: Benzofurans may inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Interference with Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some benzofuran derivatives have shown the ability to inhibit biofilm formation in pathogenic bacteria.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12]

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| 6-hydroxyl derivative (15, 16) | Various bacterial strains | 0.78-3.12 |

| Ketoxime derivative (38) | Staphylococcus aureus | 0.039 |

| Fused benzofuran (30) | Pseudomonas chinchori | 25 |

| Benzofuran-5-ol derivative (20, 21) | Various fungal species | 1.6-12.5 |

Data compiled from multiple sources.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[13][14]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Perform a two-fold serial dilution of the benzofuran derivative in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a plate reader.

Visualization of Antimicrobial Screening Workflow

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for these conditions.[15][16]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of benzofuran derivatives are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.[17] These include:

-

Inhibition of Pro-inflammatory Mediators: Benzofuran derivatives can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16][18]

-

Downregulation of NF-κB and MAPK Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of inflammation.[17] Some benzofuran derivatives have been shown to inhibit the activation of these pathways, thereby reducing the expression of inflammatory genes.[16][17] Specifically, they can inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[17]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives exhibit direct inhibitory effects on COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.[18]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of benzofuran derivatives can be assessed by their ability to inhibit the production of inflammatory mediators in cell-based assays.

| Compound/Derivative | Assay | IC₅₀ (µM) |

| Piperazine/benzofuran hybrid (5d) | NO inhibition in RAW264.7 cells | 52.23 |

| Fluorinated benzofuran derivative | IL-6 secretion | 1.2 - 9.04 |

| Fluorinated benzofuran derivative | CCL2 secretion | 1.5 - 19.3 |

| Fluorinated benzofuran derivative | NO production | 2.4 - 5.2 |

| Fluorinated benzofuran derivative | PGE₂ production | 1.1 - 20.5 |

Data compiled from multiple sources.[16][17][18]

Experimental Protocol: Inhibition of NO Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[19]

Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

-

Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for a specific time (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Assay: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Visualization of Anti-inflammatory Signaling Pathways

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many chronic diseases.[20] Benzofuran derivatives have been identified as potent antioxidants capable of mitigating oxidative damage.[21][22]

Mechanisms of Antioxidant Action

The antioxidant activity of benzofuran derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[23] The specific mechanisms include:

-

Radical Scavenging: They can directly scavenge free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and peroxyl radicals.[21][24]

-

Inhibition of Lipid Peroxidation: Benzofuran derivatives can inhibit the process of lipid peroxidation, a chain reaction of oxidative degradation of lipids that can cause damage to cell membranes.[22]

-

Chelation of Metal Ions: Some derivatives may chelate pro-oxidant metal ions like iron (Fe²⁺), preventing them from participating in the generation of free radicals.

The antioxidant capacity is often enhanced by the presence of hydroxyl groups on the benzofuran ring system.[21]

Quantitative Data: In Vitro Antioxidant Activity

The antioxidant potential of benzofuran derivatives is typically evaluated using various in vitro assays, with results often expressed as IC₅₀ values (the concentration required to scavenge 50% of free radicals) or as a percentage of inhibition.

| Compound/Derivative | Assay | Activity |

| Benzofuran-2-carboxamide (1j) | DPPH radical scavenging | 23.5% inhibition at 100 µM |

| Benzofuran-2-carboxamide (1j) | Lipid Peroxidation (LPO) inhibition | 62% inhibition at 100 µM |

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | Ascorbate/Fe²⁺ induced LPO | IC₅₀ ≈ 12 µM |

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | NADPH/Fe²⁺/ADP induced LPO | IC₅₀ = 25 µM |

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | Cumene hydroperoxide induced LPO | IC₅₀ = 30 µM |

Data compiled from multiple sources.[21][22]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[4]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance of the solution decreases.

Step-by-Step Methodology:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Mix various concentrations of the benzofuran derivative with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance of DPPH (around 517 nm).

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Visualization of Antioxidant Mechanisms

Caption: Antioxidant mechanisms of benzofuran derivatives.

Conclusion and Future Perspectives

This technical guide has highlighted the significant and diverse biological activities of benzofuran derivatives, underscoring their vast potential in drug discovery and development. The benzofuran scaffold has proven to be a versatile platform for the design of novel anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The structure-activity relationship studies discussed herein provide valuable insights for the rational design of more potent and selective derivatives.

The experimental protocols and visualizations included in this guide are intended to equip researchers with the necessary tools to effectively screen and characterize new benzofuran-based compounds. Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety. The continued exploration of the chemical space around the benzofuran nucleus holds great promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ijpbs.com [ijpbs.com]

- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jopcr.com [jopcr.com]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. scienceopen.com [scienceopen.com]

Introduction: The Synthetic Value and Inherent Challenges of Benzofuran-6-ylboronic Acid

An In-depth Technical Guide to the Stability and Storage of Benzofuran-6-ylboronic Acid

This compound is a pivotal building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science research. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The benzofuran moiety is a common scaffold in biologically active compounds, making this reagent particularly valuable for drug discovery programs.

However, the synthetic utility of this compound is intrinsically linked to its chemical stability. Like many arylboronic acids, especially those containing heteroaromatic systems, it is susceptible to degradation, which can compromise experimental reproducibility, lower reaction yields, and introduce impurities that complicate purification.[1][2] This guide, grounded in established chemical principles and field-proven practices, provides a comprehensive overview of the factors governing the stability of this compound and outlines robust protocols for its storage and handling to ensure its integrity from the stock bottle to the reaction flask.

Core Chemical Stability: Understanding the Degradation Pathways

The stability of this compound is not absolute. Its degradation is primarily dictated by two well-documented pathways common to organoboronic acids: protodeboronation and oxidation. A third process, the formation of cyclic anhydrides (boroxines), is also a significant consideration.

Protodeboronation: The Primary Degradation Concern

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to the parent benzofuran.[3] This undesired side reaction is highly dependent on the reaction conditions and the electronic nature of the aryl group.[3]

The mechanism can be catalyzed by both acid and base.[3][4]

-

Acid-Catalyzed Pathway: In the presence of a strong acid, the boronic acid is protonated, facilitating the cleavage of the C-B bond.

-

Base-Catalyzed Pathway: Under basic conditions (a common requirement for Suzuki couplings), the boronic acid exists in equilibrium with its more reactive boronate form (-B(OH)₃⁻). This species is more susceptible to protonolysis by a proton source, such as water, leading to the loss of the boron moiety.[3][5] Electron-deficient and sterically hindered arylboronic acids are particularly prone to decomposition under basic conditions.[5][6]

Heat and the presence of certain transition metals can also accelerate the rate of protodeboronation.[1][2]

Caption: Key factors accelerating the protodeboronation of this compound.

Oxidation

The carbon-boron bond is also susceptible to cleavage by oxidative processes. While less common under typical storage conditions in the absence of strong oxidizers, slow oxidation can occur upon prolonged exposure to atmospheric oxygen.[1][2] In biological contexts or in the presence of reactive oxygen species (ROS), this degradation can be significant.[6][7] The oxidative cleavage typically yields the corresponding phenol (6-hydroxybenzofuran) and boric acid.[8]

Boroxine Formation

Arylboronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[9] This is a reversible equilibrium process that occurs upon removal of water, often under vacuum or upon standing in a desiccator. While boroxines are generally competent in cross-coupling reactions (as they can hydrolyze back to the monomeric acid in the presence of water), their formation complicates accurate weighing and stoichiometry calculations due to the change in molecular weight. The presence of varying amounts of boroxine is a common source of impurity in solid arylboronic acids.[9]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The following protocols are designed to be a self-validating system, ensuring the long-term integrity of this compound.

Quantitative Storage Recommendations

The primary goal of proper storage is to minimize exposure to the key environmental antagonists: moisture, oxygen, heat, and light.

| Parameter | Recommendation | Rationale | Authoritative Source |

| Temperature | -20°C (Freezer) | Significantly slows the kinetics of all degradation pathways. Essential for long-term stability. | [10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and minimizes exposure to atmospheric moisture. | [11] |

| Moisture | Store in a Desiccator | Boronic acids are often hygroscopic; moisture can promote both protodeboronation and hydrolysis of boroxines. | [9][11][12] |

| Light | Amber Vial or Store in the Dark | The benzofuran core can be light-sensitive, and UV irradiation can promote protodeboronation. | [4][13][14] |

| Container | Tightly-Sealed Vial with PTFE-lined Cap | Prevents ingress of air and moisture. Use high-quality, inert materials. | [11][13][15] |

Experimental Protocol: Best Practices for Handling

-

Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Transfer: Whenever possible, handle the solid material in a glove box or under a positive pressure stream of argon or nitrogen.

-

Minimize Exposure: Weigh out the required amount of material quickly. Do not leave the stock bottle open to the atmosphere for extended periods.

-

Immediate Use: For highest reactivity, use the boronic acid immediately after weighing. If preparing a stock solution, use anhydrous solvents and store the solution under an inert atmosphere at low temperature, though solid-state storage is always preferred for the long term.

-

Resealing: After use, flush the headspace of the container with an inert gas, seal tightly with Parafilm® for extra security, and promptly return it to the recommended freezer storage conditions.

References

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. laballey.com [laballey.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. aksci.com [aksci.com]

The Benzofuran Moiety: A Privileged Scaffold in Natural Products and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the architecture of a vast and diverse array of natural products.[1][2][3][4][5][6] These compounds, isolated from a wide range of terrestrial and marine organisms, exhibit a remarkable spectrum of biological activities, positioning them as a fertile ground for drug discovery and development.[1][2][4][7][8] This technical guide provides a comprehensive exploration of natural products containing the benzofuran moiety, designed for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and pharmacology. We will delve into the structural diversity and classification of these compounds, explore their biosynthetic origins, and detail the methodologies for their isolation, purification, and structure elucidation. Furthermore, this guide will provide an in-depth analysis of their significant biological activities, including their mechanisms of action and therapeutic potential, supported by quantitative data. Finally, we will present established protocols for the chemical synthesis of the benzofuran core and its derivatives, offering a complete toolkit for the exploration and exploitation of this privileged scaffold.

Introduction: The Significance of the Benzofuran Core

The benzofuran ring system is a recurring motif in a multitude of natural products, testament to its evolutionary selection as a versatile scaffold for biological function.[1][2][3][4][5][6] Its unique electronic and steric properties allow for a wide range of substitutions and structural elaborations, leading to a rich diversity of chemical entities with profound pharmacological effects.[1][2][4][7][8] Natural products containing the benzofuran moiety are predominantly found in higher plants, particularly in families such as Asteraceae, Rutaceae, Liliaceae, and Moraceae, but are also present in fungi and marine organisms.[1][2][9]

The therapeutic relevance of benzofuran-containing compounds is well-established, with several natural and synthetic derivatives being utilized as clinical drugs.[1][2][8][10] Notable examples include Amiodarone, a potent antiarrhythmic agent, and Psoralen, a furocoumarin used in the photochemotherapy of skin disorders like psoriasis and vitiligo.[1][2][8] The broad range of biological activities associated with this class of compounds—including anti-tumor, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties—underscores their immense potential as lead structures for the development of new therapeutic agents.[1][2][4][7][8]

This guide aims to provide a holistic and in-depth understanding of benzofuran-containing natural products, from their natural origins to their potential clinical applications. By integrating principles of phytochemistry, spectroscopy, pharmacology, and synthetic chemistry, we endeavor to equip researchers with the knowledge and tools necessary to navigate this exciting and promising area of natural product science.

Structural Diversity and Classification

The structural diversity of natural products containing the benzofuran moiety is vast. They can be broadly classified based on the substitution pattern on the benzofuran core and the presence of other fused ring systems. The major classes include:

-

2-Arylbenzofurans: Characterized by an aryl substituent at the C-2 position of the benzofuran ring. This is one of the most abundant classes of benzofuran natural products.

-

Furocoumarins: These compounds feature a coumarin nucleus fused to the furan ring. They can be further subdivided into linear (psoralens) and angular (angelicins) types based on the fusion pattern.[7]

-

Benzofuran Neolignans: A significant group of natural products formed by the oxidative coupling of two C6-C3 (phenylpropanoid) units, where one of the units forms a benzofuran ring.[11]

-

Dibenzofurans: These molecules possess a central furan ring fused to two benzene rings.

2-Arylbenzofurans

2-Arylbenzofurans are widely distributed in the plant kingdom, particularly in the families Moraceae and Leguminosae.[4] They exhibit a broad range of biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects.[4][9]

Table 1: Representative 2-Arylbenzofuran Natural Products and their Biological Activities

| Compound Name | Natural Source | Biological Activity | Reference |

| Moracin C | Morus alba | Cytotoxic | [4] |

| Eupomatenoid-7 | Eupomatia laurina | Anti-inflammatory | [11] |

| Ailanthoidol | Zanthoxylum ailanthoides | Anticancer | [8][10] |

| Artoheterin B | Artocarpus heterophyllus | Anti-respiratory burst | [8] |

Furocoumarins

Furocoumarins are well-known for their photosensitizing properties and are extensively used in photochemotherapy.[7] They are primarily found in plants of the Apiaceae and Rutaceae families.[1]

Table 2: Prominent Furocoumarin Natural Products and their Applications

| Compound Name | Type | Natural Source | Application/Activity | Reference |

| Psoralen | Linear | Psoralea corylifolia | Treatment of psoriasis and vitiligo | [1][12] |

| Bergapten | Linear | Citrus bergamia | Photosensitizer, Anti-inflammatory | [1][13] |

| Angelicin | Angular | Angelica archangelica | Anti-proliferative, Apoptosis-inducing | [12] |

| Xanthotoxin | Linear | Ammi majus | Treatment of skin diseases | [8] |

Benzofuran Neolignans

Benzofuran neolignans are a structurally diverse group of compounds with significant biological activities, including cytotoxic and anti-inflammatory properties.[11][14]

Table 3: Examples of Benzofuran Neolignans and their Biological Activities

| Compound Name | Natural Source | Biological Activity | Reference | | :--- | :--- | :--- | :--- | :--- | | Egonol | Styrax sp. | Antifungal |[3] | | Burchellin | Aniba burchellii | Trypanocidal |[15] | | Aristofordin | Aristolochia fordiana | Nitric oxide production inhibitory activity |[14] |

Biosynthesis

The biosynthesis of the benzofuran core in nature primarily proceeds through the phenylpropanoid pathway, starting from the amino acid phenylalanine.

Biosynthesis of Furocoumarins

The biosynthesis of furocoumarins is well-elucidated and begins with the hydroxylation of cinnamic acid to form p-coumaric acid, which is then further hydroxylated to umbelliferone. Umbelliferone serves as a key intermediate and undergoes prenylation followed by cyclization and further modifications to yield the diverse array of linear and angular furocoumarins.

Caption: Biosynthetic pathway of furocoumarins.

Biosynthesis of Benzofuran Neolignans

The biosynthesis of benzofuran neolignans involves the oxidative coupling of two phenylpropanoid units.[7] One unit, typically a coniferyl or sinapyl alcohol, undergoes radical formation and subsequent cyclization to form the dihydrobenzofuran ring, which is then coupled with a second phenylpropanoid unit.

Caption: Biosynthesis of benzofuran neolignans.

Isolation and Structure Elucidation

Extraction and Isolation

The isolation of benzofuran-containing natural products from their natural sources is a critical first step in their study. The choice of extraction and purification techniques depends on the polarity and stability of the target compounds.

Experimental Protocol: Microwave-Assisted Extraction (MAE) and Solid-Phase Extraction (SPE) of Furocoumarins from Heracleum sosnowskyi [16][17]

This protocol describes an efficient method for the extraction and purification of furocoumarins.

Materials:

-

Dried and ground leaves of Heracleum sosnowskyi

-

Hexane (HPLC grade)

-

Acetone (HPLC grade)

-

Microwave extraction system

-

Solid-Phase Extraction (SPE) cartridges (e.g., Strata Eco-Screen, normal phase)

-

SPE manifold

-

Rotary evaporator

Procedure:

-

Microwave-Assisted Extraction (MAE): a. Weigh 10 g of dried, ground plant material and place it in a microwave extraction vessel. b. Add 200 mL of hexane to the vessel (solvent-to-solid ratio of 20:1). c. Set the MAE parameters: temperature at 70°C and extraction time of 10 minutes. d. After extraction, allow the vessel to cool and filter the extract to remove the plant debris. e. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solid-Phase Extraction (SPE) Purification: a. Condition the normal-phase SPE cartridge by passing 5 mL of hexane through it. b. Dissolve a portion of the crude extract in a minimal amount of hexane and load it onto the conditioned cartridge. c. Perform a stepwise elution with a hexane-acetone gradient to separate the furocoumarins from other components. A typical gradient might be:

- Fraction 1: 100% Hexane

- Fraction 2: 2% Acetone in Hexane

- Fraction 3: 5% Acetone in Hexane

- Fraction 4: 10% Acetone in Hexane d. Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the desired furocoumarins. e. Combine the pure fractions and evaporate the solvent to obtain the isolated compounds.

Structure Elucidation

The structural elucidation of isolated benzofuran natural products relies heavily on a combination of spectroscopic techniques.

Key Spectroscopic Features:

-

¹H NMR Spectroscopy: The proton on the furan ring (H-3) of a 2-substituted benzofuran typically appears as a singlet in the range of δ 6.7-7.2 ppm.[3][12][18] The aromatic protons on the benzene ring show characteristic coupling patterns depending on the substitution.

-

¹³C NMR Spectroscopy: The carbon atoms of the benzofuran core have distinct chemical shifts. For a 2-phenylbenzofuran, typical shifts are approximately δ 155.9 (C-2), 101.3 (C-3), 154.9 (C-7a), and 129.2 (C-3a).[18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula. The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are indispensable for establishing the connectivity of atoms within the molecule and for the unambiguous assignment of all proton and carbon signals.

Table 4: Representative ¹H and ¹³C NMR Data for 2-Phenylbenzofuran in CDCl₃ [12][18]

| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) |

| 2 | 155.9 | - |

| 3 | 101.3 | 7.06 (d, J=0.7) |

| 3a | 129.2 | - |

| 4 | 124.3 | 7.30-7.24 (m) |

| 5 | 122.9 | 7.30-7.24 (m) |

| 6 | 120.9 | 7.62-7.61 (m) |

| 7 | 111.2 | 7.57-7.55 (m) |

| 7a | 154.9 | - |

| 1' | 130.5 | - |

| 2', 6' | 128.8 | 7.92-7.90 (m) |

| 3', 5' | 128.6 | 7.50-7.46 (m) |

| 4' | 125.0 | 7.40-7.37 (m) |

Biological Activities and Mechanisms of Action

Natural products containing the benzofuran moiety exhibit a wide array of pharmacological activities. Here, we focus on two of the most significant areas: anticancer and anti-inflammatory effects.

Anticancer Activity

Numerous benzofuran derivatives, both natural and synthetic, have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[2][4][10][19][20][21][22][23][24]

Mechanisms of Action:

The anticancer effects of benzofuran compounds are mediated through multiple mechanisms, including:

-

Induction of Apoptosis: Many benzofuran derivatives have been shown to induce programmed cell death in cancer cells.[21][25]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases (e.g., G1 or G2/M).[10][25]

-

Inhibition of Key Signaling Pathways: Benzofurans have been found to inhibit critical signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways.[26]

-

Enzyme Inhibition: Some benzofurans act as inhibitors of enzymes crucial for cancer cell survival, such as farnesyltransferase and protein kinases (e.g., CDK2, VEGFR-2, EGFR).[10][21][23]

Caption: Anticancer mechanisms of benzofurans.

Table 5: In Vitro Cytotoxic Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ailanthoidol | Huh7 (Hepatoma) | 22 (at 48h) | [10] |

| Compound 35 (synthetic) | ACHN (Renal) | 2.74 | [4] |

| Compound 38 (synthetic) | A549 (Lung) | 0.12 | [4] |

| Rugchalcone B | RAW 264.7 (Macrophage) | 4.13 | [27] |

| Compound 28g (synthetic) | MDA-MB-231 (Breast) | 3.01 | [20] |

Anti-inflammatory Activity

Benzofuran-containing natural products have also demonstrated significant anti-inflammatory properties.[1][13][26][27][28]

Mechanisms of Action:

The anti-inflammatory effects of these compounds are often attributed to their ability to:

-

Inhibit the production of pro-inflammatory mediators: This includes the suppression of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6.[1][13][14][26][27]

-

Modulate inflammatory signaling pathways: Benzofurans can interfere with key signaling cascades such as the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[1][26]

-

Inhibit inflammatory enzymes: Some benzofurans can directly inhibit enzymes involved in the inflammatory process, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1]

Table 6: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound | Assay | IC₅₀ (µM) / Activity | Reference |

| Rugchalcone B | NO production in LPS-induced RAW 264.7 cells | 4.13 | [27] |

| Compound 4 (synthetic) | NO production in LPS-induced RAW 264.7 cells | 0.57 | [27] |

| Compound 5d (synthetic) | NO production in LPS-induced RAW 264.7 cells | 52.23 | [26] |

| Phellopterin | NO production in IL-1β-induced hepatocytes | Significant suppression | [13] |

Chemical Synthesis

The total synthesis of natural products containing the benzofuran moiety and the preparation of their analogues are crucial for confirming their structures, exploring structure-activity relationships, and providing a scalable source of these compounds for further biological evaluation.[29]

Synthesis of the Benzofuran Core

Several methods have been developed for the construction of the benzofuran ring system.

Experimental Protocol: Synthesis of 2-Arylbenzofurans via McMurry Coupling and Oxidative Cyclization [11]

This two-step protocol provides an efficient route to 2-arylbenzofurans.

Materials:

-

Salicylaldehyde (or substituted salicylaldehyde)

-

Aromatic aldehyde

-

TiCl₄

-

Zn dust

-

Pyridine

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (I₂)

-

Argon atmosphere

Procedure:

-

Step 1: McMurry Cross-Coupling to form o-Vinylphenol: a. In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to 0°C. b. Slowly add TiCl₄, followed by the portion-wise addition of Zn dust. c. Reflux the resulting black slurry for 2 hours. d. Cool the mixture to room temperature and add a solution of salicylaldehyde and the aromatic aldehyde in anhydrous THF, followed by pyridine. e. Reflux the reaction mixture for 8-12 hours. f. Cool the reaction to room temperature and quench with 10% aqueous K₂CO₃. g. Filter the mixture through Celite and extract the filtrate with ethyl acetate. h. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford the o-vinylphenol.

-

Step 2: Oxidative Cyclization to form 2-Arylbenzofuran: a. Dissolve the o-vinylphenol in pyridine. b. Add a solution of iodine in pyridine dropwise at room temperature. c. Stir the reaction mixture for 2-4 hours. d. Quench the reaction with aqueous Na₂S₂O₃ solution. e. Extract the mixture with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the 2-arylbenzofuran.

Caption: Synthetic route to 2-arylbenzofurans.

Conclusion and Future Perspectives

Natural products containing the benzofuran moiety represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their structural complexity and wide range of pharmacological activities continue to inspire research in natural product chemistry, medicinal chemistry, and drug discovery. This guide has provided a comprehensive overview of the key aspects of these fascinating molecules, from their natural origins and biosynthesis to their isolation, characterization, biological activities, and chemical synthesis.

The continued exploration of biodiversity will undoubtedly lead to the discovery of new benzofuran-containing natural products with novel structures and biological activities. Advances in spectroscopic techniques and computational chemistry will further aid in their rapid structure elucidation. Furthermore, the development of new and efficient synthetic methodologies will enable the preparation of a wider range of analogues for detailed structure-activity relationship studies.

A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will be crucial for their translation into clinical applications. The integration of '-omics' technologies and chemical biology approaches will be instrumental in identifying their cellular targets and elucidating their modes of action.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New 2-Arylbenzofurans from the Root Bark of Artocarpus lakoocha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ffhdj.com [ffhdj.com]

- 14. Bioactive benzofuran neolignans from Aristolochia fordiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Extraction, isolation, and purification of furanocoumarins from invasive Heracleum sosnowskyi [epublications.vu.lt]

- 17. mdpi.com [mdpi.com]

- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-phenylbenzofuran [orgspectroscopyint.blogspot.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ijbcp.com [ijbcp.com]

- 29. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

Spectroscopic Characterization of Benzofuran-6-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Benzofuran and its derivatives are privileged scaffolds in numerous biologically active compounds.[1] The introduction of a boronic acid moiety at the 6-position opens avenues for diverse chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this versatile reagent.

Molecular Structure and Key Spectroscopic Features

Benzofuran-6-ylboronic acid possesses a planar bicyclic aromatic system fused to a boronic acid group. This unique combination of a heteroaromatic core and a reactive functional group gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Figure 1. Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring system. The chemical shifts are influenced by the electron-donating oxygen atom and the electron-withdrawing boronic acid group.

Experimental Protocol (Predicted): A sample of this compound would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). The spectrum would be acquired on a 300 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.8 - 8.0 | d | ~2.2 |

| H-3 | 6.8 - 7.0 | d | ~2.2 |

| H-4 | 7.6 - 7.8 | d | ~8.0 |

| H-5 | 7.9 - 8.1 | dd | ~8.0, ~1.5 |

| H-7 | 8.1 - 8.3 | d | ~1.5 |

| B(OH)₂ | 8.0 - 8.5 | br s | - |

Interpretation and Rationale:

-

H-2 and H-3: These protons on the furan ring are expected to appear as doublets with a small coupling constant, characteristic of protons on a furan ring. The chemical shift of H-2 is typically downfield compared to H-3 due to its proximity to the oxygen atom.

-

H-4, H-5, and H-7: These protons on the benzene ring will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. H-7 is expected to be the most downfield proton due to the anisotropic effect of the boronic acid group and will likely appear as a singlet or a narrow doublet. H-4 and H-5 will be doublets or doublets of doublets, respectively, due to ortho and meta couplings.

-

B(OH)₂: The protons of the boronic acid group are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. They typically appear as a broad singlet and can exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Experimental Protocol (Predicted): The ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, typically using a proton-decoupled pulse sequence to obtain singlets for each carbon atom.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 145 - 148 |

| C-3 | 105 - 108 |

| C-3a | 128 - 131 |

| C-4 | 120 - 123 |

| C-5 | 125 - 128 |

| C-6 | 130 - 135 (ipso-carbon, may be broad or unobserved) |

| C-7 | 115 - 118 |

| C-7a | 155 - 158 |

Interpretation and Rationale:

-

The chemical shifts of the benzofuran carbons are well-established. C-2 and C-7a, being attached to the oxygen atom, are expected to be the most downfield among the sp² carbons.

-

The carbon atom attached to the boron, C-6, is an ipso-carbon. Due to quadrupolar relaxation of the boron nucleus, the signal for this carbon is often broadened and may be difficult to observe.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Predicted): The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3500 - 3200 (broad) | O-H stretch (from B(OH)₂) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1600 - 1450 | C=C stretch (aromatic) |

| 1380 - 1310 | B-O stretch |

| 1250 - 1000 | C-O stretch (furan ring and B-O-H bend) |

| 900 - 650 | C-H bend (out-of-plane) |

Interpretation and Rationale:

-

The most prominent feature in the IR spectrum will be a broad absorption band in the high-frequency region (3500-3200 cm⁻¹) corresponding to the O-H stretching vibrations of the boronic acid group.

-

The presence of the benzofuran ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

A strong band in the 1380-1310 cm⁻¹ region is indicative of the B-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.